![molecular formula C14H22N2O3S B4694299 3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide](/img/structure/B4694299.png)
3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide often involves complex organic reactions. For example, novel sulfonamide derivatives have been synthesized through various chemical pathways, including sodium borohydride reduction and reactions involving propargyl alcohol and N-sulfonylhydrazone, indicating diverse synthetic routes for sulfonamide compounds (Gangapuram & Redda, 2006) (Zhu et al., 2011).
Molecular Structure Analysis
Research on related sulfonamide compounds has employed quantum mechanical and spectroscopic studies to elucidate their molecular structures. Techniques such as FT-IR, FT-RAMAN, UV, and NMR spectral analysis have been used to characterize the molecular geometry, vibrational wave numbers, and infrared intensities (Chandralekha et al., 2019).
Chemical Reactions and Properties
Chemoselective reactions involving sulfonamide compounds have demonstrated the formation of chiral hexahydro-4-pyrimidinones and oxazolidines, showcasing the chemical versatility and reactivity of sulfonamide-based structures (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including crystalline structure and thermal stability, have been studied through X-ray crystallography and thermo gravimetric analysis (TGA), providing insight into their stability and structural characteristics (Etsè et al., 2019).
Chemical Properties Analysis
Research into the chemical properties of sulfonamide derivatives has included NBO analysis, NLO, and HOMO-LUMO studies to understand their electronic properties, stability, and reactivity. These studies help elucidate the charge transfer within molecules and the hyperconjugative interactions contributing to their stability (Sarojini et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as n-phenylacetamide sulphonamides, have been shown to exhibit good analgesic activity .
Mode of Action
It’s known that sulphonamides, a group to which this compound belongs, often work by inhibiting bacterial synthesis of folic acid, an essential nutrient .
Result of Action
Related compounds have been shown to exhibit good analgesic activity .
properties
IUPAC Name |
3-[4-(diethylsulfamoyl)phenyl]-N-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-16(5-2)20(18,19)13-9-6-12(7-10-13)8-11-14(17)15-3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLKUBLHRSKTBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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